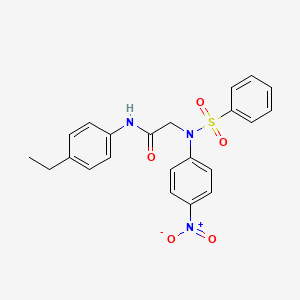![molecular formula C15H15ClFNO B4015907 N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4015907.png)
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Overview
Description
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as CTDP-1, is a novel compound that has attracted the attention of scientists due to its potential therapeutic applications. CTDP-1 is a member of the tricyclic dibenzodiazepine family, which is known for its diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not yet fully understood. However, it is believed that N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide exerts its effects by modulating GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of anxiety and other mood disorders. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is believed to enhance the activity of GABA receptors, leading to a reduction in anxiety and other symptoms.
Biochemical and Physiological Effects:
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have several biochemical and physiological effects. In animal models, N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to reduce anxiety and improve cognitive function. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have antipsychotic effects, and it is believed that this is due to its ability to modulate dopamine receptors in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its potential therapeutic applications in several areas. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have low toxicity in animal models, which is a promising sign for its potential use in humans. However, one of the main limitations of N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its complex synthesis method, which makes it difficult to produce in large quantities.
Future Directions
There are several future directions for research on N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One area of research is in the development of more efficient synthesis methods for N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. Another area of research is in the investigation of its potential therapeutic applications in humans. It is also important to investigate the potential side effects of N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, as well as its long-term effects on the brain and other organs. Overall, N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a promising compound that has the potential to be a valuable tool in the treatment of several neurological and psychiatric disorders.
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have potential therapeutic applications in several areas. One of the main areas of research is in the treatment of anxiety disorders. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have anxiolytic effects in animal models, and it is believed that this is due to its ability to modulate GABA receptors in the brain. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have potential applications in the treatment of depression, schizophrenia, and drug addiction.
properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c16-10-4-3-9(6-11(10)17)18-15(19)14-12-7-1-2-8(5-7)13(12)14/h3-4,6-8,12-14H,1-2,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVRXTQZLSIEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(cyclopropylmethyl)(propyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4015824.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4015834.png)
![ethyl 4-{N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4015839.png)

![ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4015863.png)
![ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B4015865.png)
![1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015873.png)
![2-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015881.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4015901.png)

![3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4015921.png)
![N~1~-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B4015922.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4015925.png)
![2-(4-{[(4-methylphenyl)sulfonyl]imino}-1,3,5-triazinan-1-yl)ethyl 4-nitrobenzoate](/img/structure/B4015931.png)